molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate

Cat. No. B2496795
CAS RN: 1202075-71-5
M. Wt: 242.68
InChI Key: WTPAWQQJCMEFFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves multiple strategies. One approach includes the direct reaction of substituted 2-chlorothio-3-pyridinecarbonyl chlorides with ethyl glycinate or through the oxidation of corresponding 2-mercapto-3-pyridine carboxamides. These methods provide a pathway to new series of ethyl 5-substituted 2,3-dihydro-3-oxoisothiazolo[5,4-b] pyridine-2-acetate derivatives, showcasing the compound's versatility in synthesizing various heterocyclic compounds (Martínez-Merino et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through spectroscopic methods, including NMR and mass spectrometry. These techniques confirm the compound's structure and provide insight into its chemical behavior and reactivity. The detailed molecular characterization is crucial for understanding its interaction with other molecules and its potential applications in various fields of research.

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further transformation. For example, these compounds have been used as intermediates in the synthesis of pyrazolo[3,4-b]pyridine derivatives through condensation reactions with activated carbonyl groups. This demonstrates the compound's utility in creating complex heterocyclic systems with potential pharmaceutical applications (Ghaedi et al., 2015).

Scientific Research Applications

Complex Compound Formation and Properties

  • The chemistry of compounds containing pyridine and benzthiazole derivatives, similar in structure to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, has been extensively reviewed, highlighting their synthesis, properties, and complex compound formation. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities, suggesting a wide range of application possibilities in material science and biotechnology (Boča, Jameson, & Linert, 2011).

Kinase Inhibitor Design

  • Heterocyclic compounds, including those related to this compound, have been identified as versatile scaffolds in the design of kinase inhibitors. This versatility is attributed to their ability to interact with kinases via multiple binding modes, making them valuable in the development of treatments for various diseases, particularly cancers (Wenglowsky, 2013).

Optical Sensors and Medicinal Applications

  • Pyrimidine derivatives, which share structural features with this compound, are utilized in the synthesis of optical sensors and have a range of biological and medicinal applications. These compounds' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their potential in diagnostic and therapeutic applications (Jindal & Kaur, 2021).

Heterocyclic N-Oxide Applications

  • Heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, are known for their utility as synthetic intermediates and their biological importance. These compounds have shown promising functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, suggesting their potential utility in drug development and other advanced chemistry applications (Li et al., 2019).

Central Nervous System (CNS) Acting Drugs

  • A literature search has indicated that heterocycles, including those related to this compound, form a significant class of organic compounds with potential CNS activity. These compounds' structural diversity allows for a broad spectrum of CNS effects, suggesting their potential as lead molecules for the development of new CNS drugs (Saganuwan, 2017).

properties

IUPAC Name

ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAWQQJCMEFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate (49.11 g, 175.9 mmol) and cesium carbonate (57.32 g, 175.9 mmol) in THF (350 mL) was heated at 50° C. for 6 h. The reaction suspension was then diluted with water (700 mL) and THF was removed in vacuo at 23° C. The resulting suspension was cooled to 0° C., and the precipitated solid was collected via vacuum filtration, washed with water, and dried in vacuo to provide ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate as a yellow-orange solid. MS (ESI) m/z: Calculated: 242.0; Observed: 243.0 (M++1).
Name
ethyl 2-(2,6-dichloropyridin-3-ylamino)-2-thioxoacetate
Quantity
49.11 g
Type
reactant
Reaction Step One
Quantity
57.32 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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